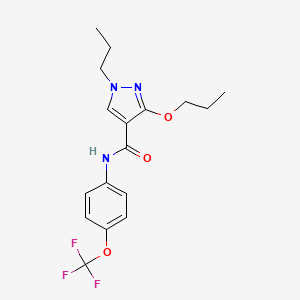

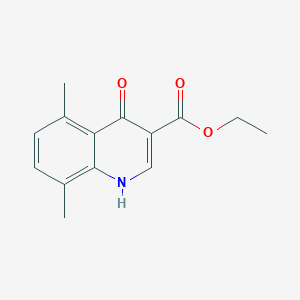

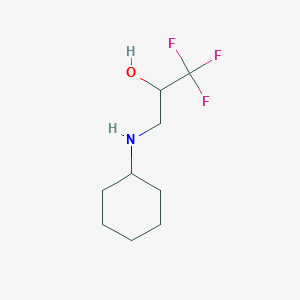

![molecular formula C19H15FN2OS2 B2682239 2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-96-7](/img/structure/B2682239.png)

2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C23H16FN3OS . It is a derivative of thienopyrimidin-4-one . Thienopyrimidin-4-one derivatives have been reported to exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core with a 2-fluorobenzylthio group and a phenyl group attached . The exact 3D conformer and other structural details are not provided in the available resources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Applications De Recherche Scientifique

Microwave-assisted Synthesis and Anticancer Activity

Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, including derivatives similar to the compound , has demonstrated potent anticancer activity against human cancer cell lines. These compounds have shown significant cytotoxicity, with some exhibiting activity comparable to or even surpassing that of standard drugs like Cisplatin. This suggests their potential as effective anticancer agents. The DNA cleavage studies further support their mechanism of action, indicating the ability to inhibit growth by cleaving the genome of pathogenic organisms (Hosamani, Reddy, & Devarajegowda, 2015).

Synthesis and Antibacterial/Antifungal Activity

New derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown higher antifungal activity than fluconazole against Candida fungus species and better antibacterial activity against certain strains of Gram-positive and Gram-negative bacteria. This highlights their potential in developing new antimicrobial agents (Kahveci et al., 2020).

Antitubercular Agents and DNA Cleavage Study

Compounds synthesized through microwave irradiation, related to the mentioned compound, have been evaluated for their antitubercular activity. Some of these compounds displayed potent antitubercular activity, with minimal cytotoxicity, making them promising leads for further investigation as new antitubercular agents. The ability to cleave DNA, demonstrated by gel electrophoresis, suggests a potential mechanism for their antitubercular effects (Reddy, Hosamani, & Devarajegowda, 2015).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies of bicyclic thiophene derivatives, including compounds with structural similarities to the compound of interest, have observed through-space H–F coupling over seven bonds. These studies contribute to a deeper understanding of the molecular structure and behavior of such compounds, which is crucial for their further development and application in medicinal chemistry (Hirohashi, Inaba, & Yamamoto, 1975).

Mécanisme D'action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as ezh2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing.

Mode of Action

Similar thieno[3,2-d]pyrimidine derivatives have been shown to inhibit ezh2 , which could lead to changes in gene expression.

Biochemical Pathways

Inhibition of ezh2 can affect histone methylation and gene silencing pathways .

Result of Action

Similar thieno[3,2-d]pyrimidine derivatives have shown antitumor activity against certain cancer cell lines .

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2OS2/c20-15-9-5-4-6-13(15)12-25-19-21-16-10-11-24-17(16)18(23)22(19)14-7-2-1-3-8-14/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCHHJWYPGKQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

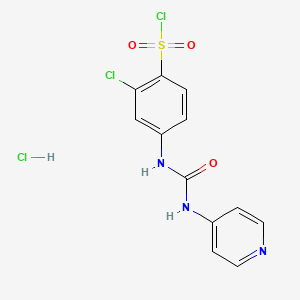

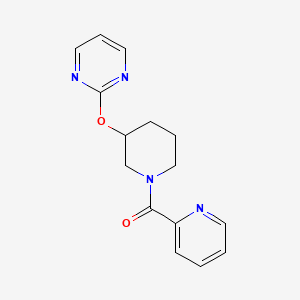

![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)

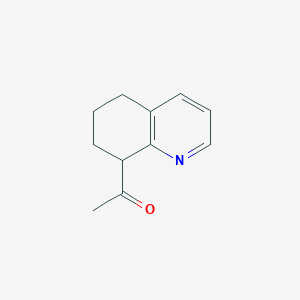

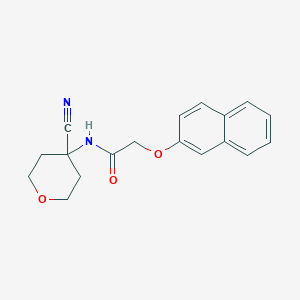

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)

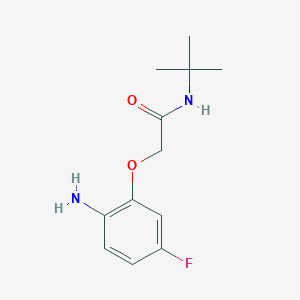

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)

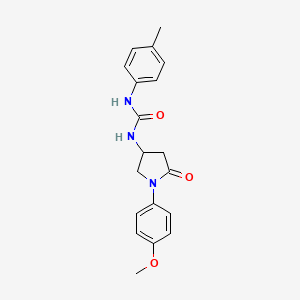

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)